molecular formula C16H16N4OS B7064589 N-[1-(1,3-thiazol-2-yl)cyclopentyl]imidazo[1,2-a]pyridine-6-carboxamide

N-[1-(1,3-thiazol-2-yl)cyclopentyl]imidazo[1,2-a]pyridine-6-carboxamide

Cat. No.: B7064589
M. Wt: 312.4 g/mol
InChI Key: PYRKQASGHHPDHR-UHFFFAOYSA-N
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Description

N-[1-(1,3-thiazol-2-yl)cyclopentyl]imidazo[1,2-a]pyridine-6-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound integrates a thiazole ring, a cyclopentyl group, and an imidazo[1,2-a]pyridine moiety, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)cyclopentyl]imidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c21-14(12-3-4-13-17-7-9-20(13)11-12)19-16(5-1-2-6-16)15-18-8-10-22-15/h3-4,7-11H,1-2,5-6H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRKQASGHHPDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=NC=CS2)NC(=O)C3=CN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-thiazol-2-yl)cyclopentyl]imidazo[1,2-a]pyridine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Cyclopentyl Group Introduction: The cyclopentyl group is often introduced via a Grignard reaction, where cyclopentyl magnesium bromide reacts with a suitable electrophile.

    Imidazo[1,2-a]pyridine Formation: This can be achieved through the cyclization of 2-aminopyridine derivatives with α-haloketones or aldehydes.

    Final Coupling: The final step involves coupling the thiazole and imidazo[1,2-a]pyridine moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis steps to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, which can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine ring, potentially reducing double bonds or nitro groups if present.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using alkyl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones from the thiazole ring.

    Reduction: Reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(1,3-thiazol-2-yl)cyclopentyl]imidazo[1,2-a]pyridine-6-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is of interest due to its potential pharmacological activities. The presence of the thiazole and imidazo[1,2-a]pyridine rings suggests it could interact with various biological targets, potentially exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, research is focused on its potential as a therapeutic agent. Studies may explore its efficacy and mechanism of action in treating diseases, particularly those involving microbial infections or cancer.

Industry

Industrially, this compound could be used in the development of new drugs, agrochemicals, or as a precursor in the synthesis of complex organic molecules used in various applications.

Mechanism of Action

The mechanism of action of N-[1-(1,3-thiazol-2-yl)cyclopentyl]imidazo[1,2-a]pyridine-6-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the imidazo[1,2-a]pyridine moiety can engage in stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1,3-thiazol-2-yl)cyclopentyl]imidazo[1,2-a]pyridine-6-carboxamide: can be compared with other thiazole and imidazo[1,2-a]pyridine derivatives.

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and various thiazole-based drugs.

    Imidazo[1,2-a]pyridine Derivatives: Compounds such as zolpidem (a sedative) and alpidem (an anxiolytic).

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other compounds with similar individual moieties. Its potential for diverse chemical modifications and biological interactions makes it a valuable compound for further research and development.

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